2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the formation of core structures such as 1,3,4-oxadiazoles and thiazoles, followed by coupling reactions to introduce specific functional groups. For example, derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for their enzyme inhibition and cytotoxic behavior, indicating a complex synthesis process involving nucleophilic substitution and electrophilic addition reactions (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and EI MS, which confirm the presence of 1,3,4-oxadiazole and thiazole rings in the structure. These analyses provide insights into the arrangement of atoms within the molecule and its chemical environment (Abbasi et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds is highlighted by their ability to undergo various reactions, including nucleophilic substitution and coupling reactions, to form bi-heterocyclic structures. These reactions are crucial for modifying the compound's properties for specific applications, such as antimicrobial and enzyme inhibition activities (Ramalingam et al., 2019).
Future Directions
Given the potential biological activities of compounds containing 1,3,4-oxadiazole and 1,3-thiazole rings, this compound could be of interest for further study. Future research could include the synthesis and characterization of the compound, investigation of its physical and chemical properties, and evaluation of its biological activity .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. This is a relatively new compound and research is ongoing to identify its specific targets and their roles .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .
Pharmacokinetics
Its molecular weight (380445 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well absorbed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c1-7-5-21-12(14-7)15-10(18)6-22-13-17-16-11(20-13)9-3-4-19-8(9)2/h3-5H,6H2,1-2H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMNLUBNSYXANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=C(OC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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